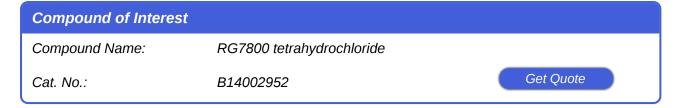


A Comparative Guide: RG7800 Versus Antisense Oligonucleotides for Spinal Muscular Atrophy

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two therapeutic strategies for Spinal Muscular Atrophy (SMA): the small molecule splicing modifier RG7800 and antisense oligonucleotides (ASOs), with a focus on Nusinersen (Spinraza). We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed methodologies for the key experiments cited.

Introduction to SMA Therapies

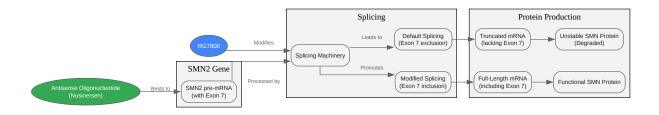
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is a mutation or deletion in the SMN1 gene. A second gene, SMN2, can produce some functional SMN protein, but a splicing defect leads to the exclusion of exon 7 in most of the resulting mRNA, producing a truncated and unstable protein. Both RG7800 and antisense oligonucleotides aim to correct this splicing defect in SMN2 to increase the production of full-length, functional SMN protein.

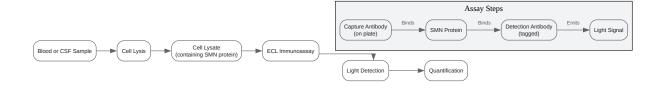
Mechanism of Action

RG7800 is an orally available, small molecule that selectively modifies the splicing of SMN2 pre-mRNA. It interacts with the splicing machinery to promote the inclusion of exon 7, leading to an increase in the production of full-length SMN protein.[1][2]

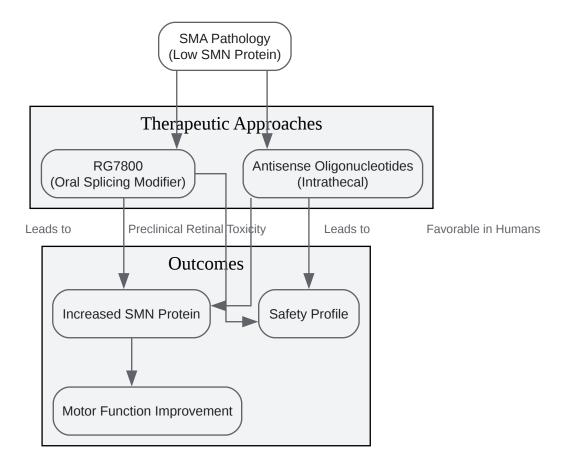


Antisense oligonucleotides (ASOs), such as Nusinersen, are synthetic strands of nucleic acids that bind to a specific sequence in the SMN2 pre-mRNA. Nusinersen targets an intronic splicing silencer site in intron 7, which in turn prevents the splicing machinery from excluding exon 7. This also results in a higher proportion of full-length SMN2 mRNA and subsequently, increased SMN protein levels.[3]









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